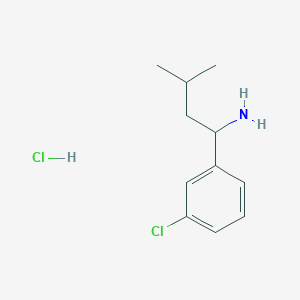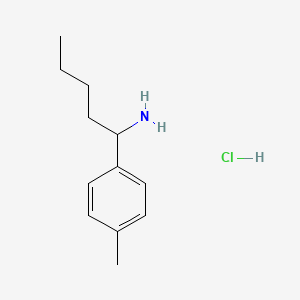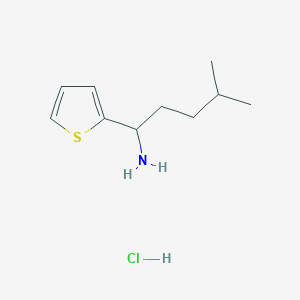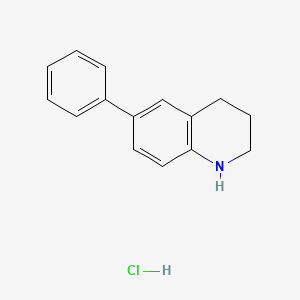
6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride
Übersicht
Beschreibung
6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride is a research chemical . It is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline . The chemical formula is C15H16ClN and it has a molecular weight of 245.74 g/mol .
Molecular Structure Analysis
The molecular structure of 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride consists of a tetrahydroquinoline core with a phenyl group attached at the 6-position . The Smiles notation for this compound is C1CC2=C (C=CC (=C2)C3=CC=CC=C3)NC1.Cl .Chemical Reactions Analysis
While specific chemical reactions involving 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride are not detailed in the literature, tetrahydroquinoline derivatives are known to participate in various chemical reactions . They are often used as intermediates in the synthesis of other complex organic compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- N-Phenyl-3-hydroxy-1,2,3,4-tetrahydroquinoline, a conversion product of 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride, has been synthesized, with its structure and derivatives being studied (Vorozhtsov & Kutkevichus, 1966).
- The stereospecific synthesis and resolution of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline, a related compound, have been achieved, and its absolute configurations determined by X-ray diffractometric analysis (Mondeshka et al., 1992).
Chemical Properties and Reactions
- Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines, which include compounds like 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride, has been investigated, revealing various derivatives and oxidation reactions (Zemtsova et al., 2015).
- Synthesis of 1-formyl-1,2-dihydroquinolines from compounds including 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride has been achieved using a Lewis acid-catalyzed cyclization (Kobayashi et al., 1995).
Biological Activity
- Certain derivatives of 1,2,3,4-tetrahydroquinoline, closely related to 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride, have been identified as antagonists for the follicle-stimulating hormone receptor, suggesting potential for nonsteroidal contraception (van Straten et al., 2005).
- Hydrazones containing 1-phenyl-1,2,3,4-tetrahydroquinoline units, similar to 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride, have been synthesized and found to be novel hole transporting materials in electronic applications (Getautis et al., 2006).
Pharmaceutical Applications
- The racemization process of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline, a structural variant of 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride, has been developed as a key intermediate for the antimuscarinic agent Solifenacin (Bolchi et al., 2013).
Antitumor Activity
- Biaryl 1,2,3,4-tetrahydroisoquinoline derivatives have been discovered to possess antiglioma activity, suggesting potential therapeutic applications in treating brain tumors (Mohler et al., 2006).
Potential Antidepressant and Antipsychotic Properties
- Some derivatives of 1,2,3,4-tetrahydroisoquinoline exhibit potential antidepressant and antipsychotic properties, which might be relevant for 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride (Kihara et al., 1994).
Zukünftige Richtungen
The future directions of research on 6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride and its derivatives could involve further exploration of their biological activities and potential applications in treating various diseases . Additionally, the development of novel synthetic strategies for these compounds could also be a focus of future research .
Eigenschaften
IUPAC Name |
6-phenyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N.ClH/c1-2-5-12(6-3-1)13-8-9-15-14(11-13)7-4-10-16-15;/h1-3,5-6,8-9,11,16H,4,7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOGDXXGECHGOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C3=CC=CC=C3)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-1,2,3,4-tetrahydroquinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



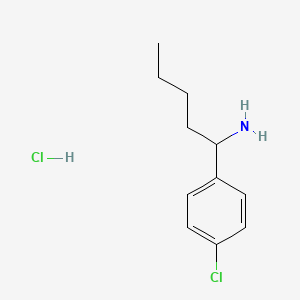
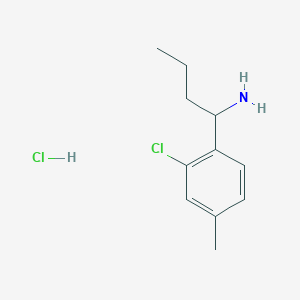
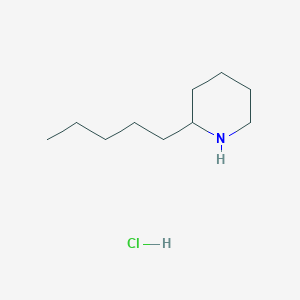
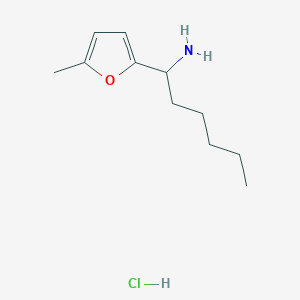
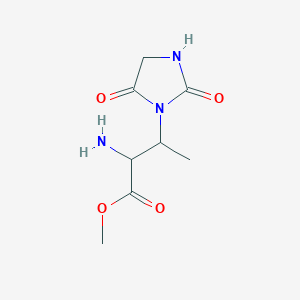
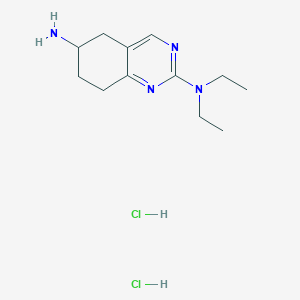
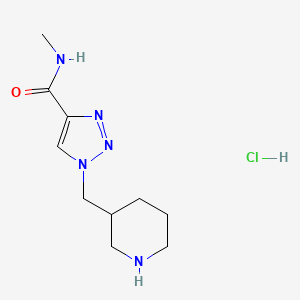
![(2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B1432938.png)



